An In-depth Technical Guide to 3-Iodoquinoline
An In-depth Technical Guide to 3-Iodoquinoline
Abstract
This technical guide provides a comprehensive overview of 3-Iodoquinoline, a critical heterocyclic compound in synthetic and medicinal chemistry. We delve into its fundamental properties, established and novel synthesis methodologies, detailed spectroscopic characterization, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage 3-Iodoquinoline's full potential in research and development endeavors.
Introduction: The Significance of the Quinoline Scaffold and the Role of 3-Iodoquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its presence in drugs like chloroquine highlights its importance in tackling global health challenges. The introduction of a halogen, specifically iodine, at the 3-position of the quinoline ring, creates a versatile synthetic intermediate: 3-Iodoquinoline. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making 3-Iodoquinoline an excellent substrate for a variety of cross-coupling reactions.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space in the development of novel therapeutics and functional materials.[1][4]
Core Properties of 3-Iodoquinoline
A thorough understanding of the physicochemical properties of 3-Iodoquinoline is paramount for its effective use in synthesis and downstream applications.
Chemical and Physical Data
The fundamental identifiers and properties of 3-Iodoquinoline are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 79476-07-6 | [5][6][7][8][9] |
| Molecular Formula | C9H6IN | [4][5][6][7] |
| Molecular Weight | 255.06 g/mol | [5][7][8] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 61.5-62.5 °C | [5][7] |
| Boiling Point | 105-107 °C at 0.25 Torr | [5][7] |
| Density (Predicted) | 1.837 ± 0.06 g/cm³ | [5][7] |
| pKa (Predicted) | 2.89 ± 0.11 | [5][7] |
| LogP (Predicted) | 2.8 | [5] |
| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [4][6] |
Structural Representation
The structure of 3-Iodoquinoline, with its key reactive site, is depicted below.
Caption: Chemical Structure of 3-Iodoquinoline.
Synthesis Methodologies: Pathways to a Versatile Intermediate
The synthesis of 3-Iodoquinoline can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Halogen Exchange from 3-Bromoquinoline
A prevalent and efficient method involves a Finkelstein-type halogen exchange reaction starting from the more readily available 3-bromoquinoline. This copper-catalyzed reaction offers high yields and is a reliable route for laboratory-scale synthesis.[7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is an effective catalyst for this transformation, facilitating the displacement of bromide with iodide.
-
Ligand: N,N'-Dimethylethylenediamine acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.
-
Solvent: 1,4-Dioxane is a suitable high-boiling aprotic solvent for this reaction, allowing for the necessary heating to drive the reaction to completion.
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.
Detailed Step-by-Step Protocol: [7]
-
To an oven-dried sealable glass tube, add 3-bromoquinoline (1.04 g, 5.0 mmol), sodium iodide (1.52 g, 10.0 mmol), and copper(I) iodide (100 mg, 0.5 mmol).
-
Seal the tube with a rubber septum and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (0.12 mL, 1.0 mmol) via syringe.
-
Replace the septum with a PTFE screw cap and heat the reaction mixture at 110 °C for 22 hours.
-
After cooling to room temperature, dilute the mixture with a saturated aqueous solution of ammonium chloride (30 mL).
-
Extract the product with dichloromethane (4 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a brown residue.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to afford pure 3-iodoquinoline.
Caption: Application of 3-Iodoquinoline in various cross-coupling reactions.
Role in the Development of Bioactive Molecules
The quinoline nucleus is a well-established pharmacophore. By using 3-Iodoquinoline as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets. Iodo-quinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. [10][11]The ability to systematically modify the 3-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Iodoquinoline.
Hazard Identification: [8][12]* Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Personal Protective Equipment (PPE): [13][14][15]* Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Handling and Storage: [7][13][16]* Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light.
-
Avoid formation of dust and aerosols.
In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. [13][14]
Conclusion
3-Iodoquinoline, with its well-defined properties and versatile reactivity, stands as a cornerstone intermediate for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures through reliable cross-coupling chemistries ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide has provided a comprehensive, technically grounded overview to empower researchers in their endeavors with this valuable compound.
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National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]
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Figure 1. Structure and proton numbering of 3-Iodoquinoline.
